(6-Bromopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone
Overview
Description
(6-Bromopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone is an organic compound that features a brominated pyridine ring and a difluorinated piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone typically involves a multi-step process. One common method starts with the bromination of pyridine to obtain 6-bromopyridine. This intermediate is then subjected to a nucleophilic substitution reaction with 4,4-difluoropiperidine under controlled conditions to form the desired product. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the bromine atom on the pyridine ring, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: De-brominated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Bromopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (6-Bromopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and fluorine atoms in the compound contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, the compound can act as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
(6-Chloropyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone: Similar structure but with a chlorine atom instead of bromine.
(6-Fluoropyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone: Similar structure but with a fluorine atom instead of bromine.
(6-Iodopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone: Similar structure but with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in (6-Bromopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing effects can influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
(6-bromopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2N2O/c12-9-3-1-2-8(15-9)10(17)16-6-4-11(13,14)5-7-16/h1-3H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPJUTMCUIUXAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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